2-Hydroxypalmitic acid

Plant Biochemistry Enzymology Metabolic Engineering

Source 2-hydroxypalmitic acid for reproducible lipid research. Unlike palmitic acid, the 2-OH position is critical: the D-isomer is the natural plant α-oxidation product, while the L-isomer inhibits the pathway. Substituting ω-hydroxy or C14 analogs fails to induce the same mitochondrial or fungal responses. This ≥98% pure building block ensures authentic sphingolipid and Langmuir-Blodgett film fabrication. Confirm stereochemical requirements before ordering.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 764-67-0
Cat. No. B163448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypalmitic acid
CAS764-67-0
Synonyms2-hydroxyhexadecanoate
2-hydroxyhexadecanoic acid
2-hydroxyhexadecanoic acid, (+-)-isomer
2-hydroxyhexadecanoic acid, (R)-isomer
2-hydroxyhexadecanoic acid, (S)-isomer
alpha-hydroxypalmitic acid
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
InChIKeyJGHSBPIZNUXPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgPurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypalmitic Acid (CAS 764-67-0) for Sphingolipid Research & α-Oxidation Studies: A Procurement Guide


2-Hydroxypalmitic acid (2-hydroxyhexadecanoic acid) is a saturated long-chain 2-hydroxy fatty acid characterized by a C16 straight chain with a hydroxyl substituent at the 2-position [1]. As an endogenous intermediate in phytosphingosine metabolism and a building block for sphingolipids and glycosphingolipids, this compound serves as a critical molecular tool for investigations into lipid biochemistry, plant α-oxidation pathways, and membrane biophysics [2]. Its physicochemical properties, including a melting point range of 85.0–89.0°C and solubility in organic solvents, define its handling and formulation requirements .

Why Palmitic Acid or Other Hydroxy Fatty Acid Analogs Cannot Substitute for 2-Hydroxypalmitic Acid in Critical Assays


Substituting 2-hydroxypalmitic acid with palmitic acid or other hydroxylated regioisomers in research or industrial applications introduces significant and quantifiable functional discrepancies. The presence and precise position of the 2-hydroxyl group fundamentally alters the compound's biological fate, membrane interactions, and metabolic role. For example, in plant α-oxidation systems, only the D-2-hydroxy stereoisomer accumulates, while the L-form is not formed and actively inhibits the pathway [1]. In mitochondrial permeability studies, ω-hydroxypalmitic acid demonstrates a completely different, phosphate-blockable mechanism of action compared to palmitic acid, underscoring that even a distal hydroxylation yields non-equivalent outcomes [2]. Furthermore, in fungal signaling, the chain length of the 2-hydroxy fatty acid is critical; 2-hydroxyhexadecanoic acid (C16) fails to induce hyphal branching, whereas its C14 analog is a potent elicitor, demonstrating that a simple two-carbon chain length difference abrogates a specific biological response [3]. These findings collectively establish that the unique molecular architecture of 2-hydroxypalmitic acid is non-negotiable for experimental reproducibility and intended functional outcomes.

Quantitative Differentiation of 2-Hydroxypalmitic Acid (CAS 764-67-0) from Structural and Functional Analogs


Stereospecific Accumulation in Plant α-Oxidation: D-2-Hydroxypalmitic Acid vs. L-2-Hydroxypalmitic Acid

In plant α-oxidation systems, the stereochemistry of 2-hydroxypalmitic acid is a critical determinant of metabolic flux. When [1-14C] palmitic acid is incubated with pea leaf preparations, the D-2-hydroxy stereoisomer accumulates, while the L-2-hydroxy stereoisomer is not formed. In competition studies, the addition of unlabeled L-2-hydroxypalmitic acid actively inhibits the initial enzymatic attack on palmitate [1]. This stark functional divergence between the two enantiomers has direct implications for researchers studying plant lipid metabolism.

Plant Biochemistry Enzymology Metabolic Engineering

Differential Modulation of Mitochondrial Permeability: ω-Hydroxypalmitic Acid vs. Palmitic Acid

A comparative study on isolated rat liver mitochondria demonstrates that ω-hydroxypalmitic acid induces significantly more intensive mitochondrial swelling than palmitic acid in the presence of cyclosporin A, making it a more effective inducer of Ca2+-dependent, cyclosporin A-insensitive permeabilization of the inner mitochondrial membrane [1]. Importantly, the mechanism of action is distinct: the effect of ω-hydroxypalmitic acid is completely blocked by inorganic phosphate in the presence of cyclosporin A, whereas the effect of palmitic acid is not. This indicates a different pore-forming mechanism [1].

Mitochondrial Biology Toxicology Cell Death

Chain-Length Specificity in Fungal Signaling: 2-Hydroxyhexadecanoic Acid vs. 2-Hydroxytetradecanoic Acid

In a study on the arbuscular mycorrhizal fungus Gigaspora gigantea, the effect of 2-hydroxy fatty acids on hyphal branching was highly chain-length specific. At a concentration of 5 nM, 2-hydroxytetradecanoic acid (C14) induced a robust hyphal growth response, while 2-hydroxyhexadecanoic acid (C16) had no observable effect [1]. The position of the hydroxyl group was also critical, as 3-hydroxytetradecanoic acid (C14, 3-OH) was inactive [1].

Mycology Symbiosis Chemical Ecology

Enrichment in Sphingolipid Ceramides: 2-Hydroxyhexadecanoic Acid as a Dominant Fatty Acid Component

Analysis of ceramides from the viscera of the snail Euhadra hickonis revealed a striking enrichment of 2-hydroxyhexadecanoic acid. In ceramide-I, it accounted for 14.3% of the total fatty acids, while in ceramide-II, it was the dominant species at 39.5% [1]. This high abundance in a specific ceramide class underscores its biological role in sphingolipid structure and function.

Lipidomics Sphingolipid Biology Marine Natural Products

Distinct Monolayer Morphology and Phase Behavior: 2- vs. 3- vs. 9-Hydroxypalmitic Acid

A comprehensive study using surface pressure-area (π-A) isotherms and Brewster angle microscopy (BAM) demonstrated that the position of the hydroxyl group on the palmitic acid chain profoundly alters its monolayer characteristics. 2- and 3-hydroxypalmitic acids (OH-substitution near the COOH-head-group) exhibited irregular domain growth, whereas 9-hydroxypalmitic acid (OH-substitution in the mid-position of the alkyl chain) formed highly regular domain patterns, indicating a superior long-range orientational order [1]. This illustrates that even a small shift in the hydroxyl group's location from the 2- to the 3-position can lead to different packing and phase behavior.

Surface Chemistry Langmuir-Blodgett Films Material Science

Potential Anti-Cancer Synergy: 2-Hydroxypalmitic Acid in Lipid Raft-Mediated Drug Resistance

2-Hydroxypalmitic acid has been utilized in investigations of the anti-cancer agent elisidepsin, where it serves as a tool to study the role of hypoxia-induced hydroxylation of fatty acids in lipid rafts. The hydroxylation status of fatty acids like 2-hydroxypalmitic acid can alter the structure of lipid rafts, which in turn reduces the efficiency of elisidepsin [1]. This application highlights the compound's value as a probe in understanding drug resistance mechanisms.

Cancer Research Drug Resistance Lipid Raft Biology

High-Impact Application Scenarios for 2-Hydroxypalmitic Acid (CAS 764-67-0) Based on Differentiated Evidence


Investigating Plant Fatty Acid α-Oxidation and Metabolic Engineering

Use 2-hydroxypalmitic acid, specifically the D- stereoisomer or a racemic mixture, as a key intermediate standard or substrate for in vitro assays of plant α-oxidation enzymes. This application is directly supported by evidence that D-2-hydroxypalmitic acid is the specific, naturally-accumulating product of palmitic acid oxidation in pea leaves, while the L-form acts as an inhibitor [4]. Studies on pathway flux or enzyme kinetics require this compound to accurately model the stereospecificity of the process.

Studying Mitochondrial Permeability Transition and Lipotoxicity

Employ ω-hydroxypalmitic acid as a specific inducer of the Ca2+-dependent, cyclosporin A-sensitive mitochondrial permeability transition pore (mPTP) in isolated mitochondria or cell-based models. Its distinct, phosphate-blockable mechanism, which differs from that of palmitic acid, makes it a valuable tool for dissecting pathways of mitochondrial dysfunction and cell death [4]. Researchers should note that its effect is mechanistically distinct from the lipid pore formation induced by palmitic acid.

Synthesis of Biologically Relevant Sphingolipids and Ceramides

Incorporate 2-hydroxypalmitic acid as the N-acyl chain during the chemical or enzymatic synthesis of ceramides and more complex sphingolipids. This is validated by its high natural abundance as the dominant fatty acid (up to 39.5%) in specific ceramide species isolated from invertebrate tissue [4]. Using this specific building block ensures the generation of structurally and functionally authentic lipid species for biophysical and cell signaling studies.

Formulation of Specialized Surfactant Monolayers with Defined Interfacial Behavior

Leverage the unique monolayer characteristics of 2-hydroxypalmitic acid for the fabrication of Langmuir-Blodgett films or the stabilization of emulsions. Evidence from surface chemistry studies shows that OH-substitution near the carboxyl headgroup (as in 2- and 3-hydroxypalmitic acid) leads to irregular domain growth, which is distinct from the regular patterning of mid-chain hydroxylated analogs [4]. This specific interfacial organization can be exploited to tune the rheological and structural properties of thin films and emulsions.

Technical Documentation Hub

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